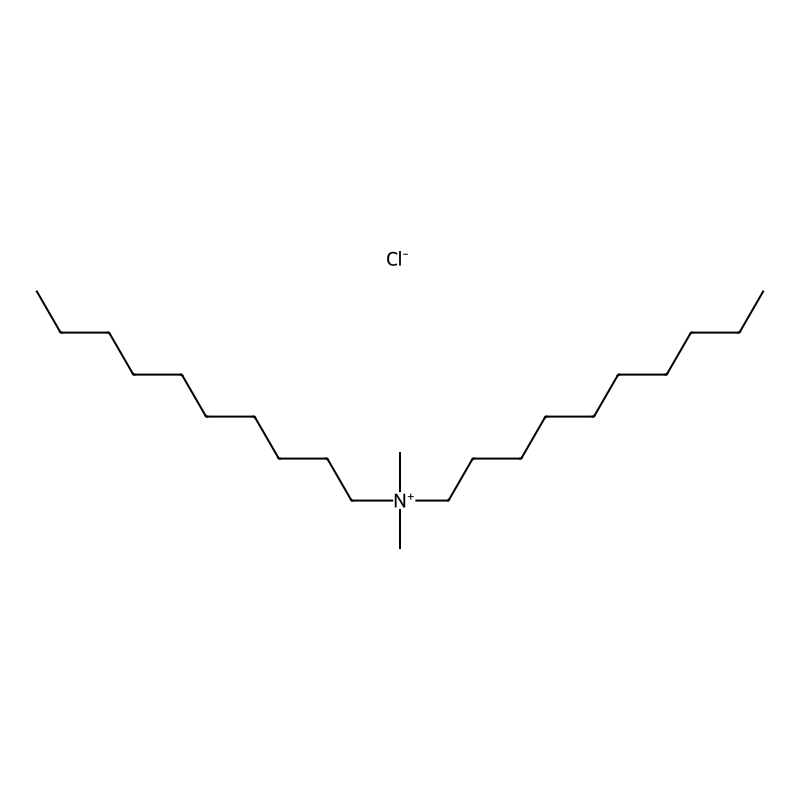

Didecyldimethylammonium chloride

C22H48ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C22H48ClN

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.39 g/L at 25 °C /critical micelle concentration/

Soluble in acetone; extremely soluble in benzene; insoluble in hexane

In isopropanol: 827, 797 and 836 g/L at 10, 20 and 30 °C, respectively; in-octanol: 248 g/L at 20 °C; in hexane: 0.000424 g/L at 10 °C

Synonyms

Canonical SMILES

- Staphylococcus aureus: A common bacterium responsible for hospital-acquired infections [Source: National Institutes of Health (.gov) on Staphylococcus aureus, ]

- Escherichia coli (E. coli): A bacterium commonly found in the gut, but certain strains can cause foodborne illness [Source: Centers for Disease Control and Prevention (.gov) on Escherichia coli, ]

- Pseudomonas aeruginosa: A bacterium known for its antibiotic resistance and ability to cause infections in immunocompromised individuals [Source: National Institutes of Health (.gov) on Pseudomonas aeruginosa, ]

- Legionella pneumophila: A bacterium that causes Legionnaires' disease, a type of pneumonia [Source: Centers for Disease Control and Prevention (.gov) on Legionnaires' disease, ]

- Stachybotrys chartarum: A mold known as "black mold" that can produce harmful toxins [Source: Centers for Disease Control and Prevention (.gov) on Stachybotrys chartarum, ]

Mechanism of Action

DDAC's antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms. The positively charged head group of DDAC interacts with the negatively charged phospholipids in the cell membrane, leading to its disruption and leakage of cellular contents, ultimately causing cell death [Wikipedia].

Research Applications

The broad-spectrum antimicrobial properties of DDAC have made it a valuable tool in various scientific research applications, including:

- Developing new disinfectants and sanitizers: Researchers are investigating the use of DDAC in the development of novel disinfectants and sanitizers for various applications, including healthcare settings, food processing facilities, and public spaces [Source: National Institutes of Health (.gov) on Disinfectants, ]

- Evaluating the efficacy of disinfectants: DDAC is often used as a control agent in studies evaluating the efficacy of new disinfectants and sanitizers. By comparing the effectiveness of the new agent against the established antimicrobial activity of DDAC, researchers can assess its potential for practical applications [Source: Applied and Environmental Microbiology, "Evaluation of a Novel Quaternary Ammonium Compound Disinfectant against Foodborne Pathogens on Chicken Skin", ]

- Understanding microbial resistance: Studies are investigating the potential for microorganisms to develop resistance to DDAC. This research is crucial for developing strategies to combat the emergence of resistant pathogens and maintain the effectiveness of DDAC in various applications [Source: Journal of Hospital Infection, "Emergence of quaternary ammonium compound-resistant Pseudomonas aeruginosa in a long-term care facility", ]

Didecyldimethylammonium chloride is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is primarily utilized as a disinfectant and antiseptic in various industrial and clinical settings. The chemical formula for didecyldimethylammonium chloride is , with a molecular weight of approximately 362.1 g/mol. This compound disrupts intermolecular interactions and lipid bilayers, which contributes to its bactericidal and fungicidal activities .

The synthesis of didecyldimethylammonium chloride involves the reaction between didecyl methyl tertiary amine and chloromethane. The general reaction can be represented as follows:

where and are decyl chains. This reaction typically occurs in an alcoholic solvent under reflux conditions, with the addition of a catalyst, at temperatures ranging from 75°C to 95°C .

Didecyldimethylammonium chloride exhibits significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its effectiveness is concentration-dependent, acting as a bacteriostatic agent at lower concentrations and bactericidal at higher concentrations. Studies have shown that it can induce hypersensitivity reactions in some individuals, particularly through the activation of type 2 innate lymphoid cells, leading to the production of Th2 cytokines such as interleukin-4 . This duality in its biological activity underscores its utility as both a disinfectant and a potential allergen.

The synthesis of didecyldimethylammonium chloride can be achieved through several methods:

- Direct Quaternization: Involves the reaction of didecyl methyl tertiary amine with chloromethane in an alcohol solvent, typically requiring a catalyst.

- Batch Reaction: The reactants are mixed in specific molar ratios (approximately 0.98-1.10 for amine to chloromethane) and subjected to reflux for 4-6 hours under controlled temperature and pressure conditions .

- Continuous Process: Advanced methods may involve continuous flow reactors to enhance production efficiency while maintaining quality.

Didecyldimethylammonium chloride is widely used across various sectors:

- Healthcare: As a disinfectant for surgical instruments, endoscopes, and surface disinfection in hospitals.

- Food Industry: Used for sanitizing surfaces and equipment.

- Agriculture: Acts as an algicide in swimming pools and a fungicide against wood termites.

- Personal Care: Incorporated into some personal care products due to its antimicrobial properties .

Research indicates that didecyldimethylammonium chloride can lead to sensitization reactions when applied topically. Studies have demonstrated that exposure can activate immune responses characterized by increased levels of Th2 cytokines, suggesting an immunological mechanism behind its hypersensitivity potential . Furthermore, there is evidence that prolonged exposure may contribute to microbial resistance, particularly when used at sub-lethal concentrations .

Didecyldimethylammonium chloride shares structural similarities with other quaternary ammonium compounds but exhibits unique properties that distinguish it from them. Below is a comparison with other similar compounds:

| Compound Name | Structure Type | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| Dodecyltrimethylammonium bromide | Quaternary Ammonium | Yes | Used primarily as a surfactant |

| Dimethyldioctadecylammonium chloride | Quaternary Ammonium | Yes | Longer alkyl chains provide different solubility |

| Benzalkonium chloride | Quaternary Ammonium | Yes | Commonly used in personal care products |

| Dodecyldimethylbenzylammonium chloride | Quaternary Ammonium | Yes | Often used in household disinfectants |

Didecyldimethylammonium chloride's unique combination of long alkyl chains contributes to its efficacy against a broad range of microorganisms while also presenting potential allergenic properties not seen in all similar compounds .

Genetic and Phenotypic Mechanisms of Resistance

DDAC exposure drives resistance through mutations in genes governing cellular stress responses and antimicrobial extrusion. In Escherichia coli, step-wise adaptation to DDAC over seven days resulted in threefold increases in minimum inhibitory concentrations (MICs) for DDAC in 48% of strains, alongside reduced susceptibility to benzalkonium chloride and glutaraldehyde [1]. Whole-genome sequencing revealed mutations in rpoB and rpoC, which encode RNA polymerase subunits critical for stress response regulation, and in acrR, marR, soxR, and crp, negative regulators of multidrug efflux pumps [2]. These mutations were associated with 4- to 32-fold increases in MICs for ampicillin, cefotaxime, and ciprofloxacin in E. coli [1].

Phenotypic adaptations include membrane remodeling and metabolic shifts. For instance, E. coli mutants exposed to 2× MIC DDAC harbored mutations in msbA (involved in lipid transport) and dinF (a multidrug transporter), conferring resistance to ciprofloxacin and tetracycline [2]. Such genetic changes align with observed increases in cell membrane hydrophobicity, which may limit DDAC penetration [2].

| Key Mutated Genes | Function | Associated Resistance Phenotype |

|---|---|---|

| acrR | Represses AcrAB-TolC efflux pump | Multidrug resistance (β-lactams, fluoroquinolones) |

| marR | Regulates MarA-mediated stress response | Cross-resistance to biocides and antibiotics |

| rpoB/rpoC | RNA polymerase subunits | Enhanced stress adaptation and transcriptional plasticity |

| msbA | Lipid transporter | Reduced intracellular drug accumulation |

Efflux Pump Systems and Multidrug Resistance

Efflux pump upregulation is a central mechanism of DDAC-induced resistance. The AcrAB-TolC and MdtEF systems in E. coli are frequently overexpressed following DDAC exposure due to mutations in their regulatory genes. For example, acrR mutations reduce repression of AcrAB-TolC, increasing efflux of DDAC and antibiotics like chloramphenicol and ceftazidime [2]. Similarly, crp mutations derepress MdtEF, which extrudes macrolides and tetracyclines [2].

Transcriptomic analyses revealed 4.9- to 5.9-fold increases in acrA, acrB, and tolC expression in DDAC-adapted E. coli, correlating with efflux-mediated resistance [2]. MsbA, an ABC transporter linked to lipid A flipping, exhibited altered substrate specificity in mutants, further contributing to reduced drug uptake [2]. These findings underscore the interplay between efflux systems and membrane integrity in mitigating DDAC toxicity.

Adaptive Responses to Sublethal QAC Exposure

Subinhibitory DDAC concentrations induce reversible and irreversible resistance phenotypes. At 0.5× MIC, E. coli upregulated efflux pumps transiently, with resistance dissipating upon biocide removal [2]. In contrast, 2× MIC exposure caused persistent mutations in rpoB and marR, leading to stable resistance [2]. Environmental conditions modulate these responses: Enterococcus faecium exhibited eightfold higher MICs for DDAC under acidic (pH 5) versus neutral conditions, likely due to protonation-dependent changes in membrane interaction [3].

Bacterial growth kinetics further reflect adaptation. E. faecalis exposed to sub-MIC DDAC entered stationary phase later than controls, suggesting metabolic reconfiguration to tolerate biocide stress [3]. This delayed growth may facilitate survival in environments with fluctuating DDAC concentrations.

Cross-Resistance Between QACs and Antibiotics

DDAC exposure selects for cross-resistance to structurally unrelated antibiotics. In Listeria monocytogenes, DDAC adaptation increased MICs for benzalkonium chloride (BC) by 8-fold and for ciprofloxacin by 4-fold [1]. This parallels findings in E. coli, where DDAC-resistant mutants showed 32-fold higher MICs for ampicillin and cefotaxime compared to wild-type strains [1].

Mechanistically, shared efflux substrates drive cross-resistance. The AcrAB-TolC system exports both DDAC and β-lactams, while MdtEF extrudes tetracyclines and DDAC [2]. Additionally, mutations in rpoB (conferring rifampicin resistance) and fusA (linked to aminoglycoside resistance) were enriched in DDAC-adapted populations, illustrating pleiotropic effects of biocide exposure [2].

The biotransformation of didecyldimethylammonium chloride in aquatic systems is characterized by limited microbial degradation and significant environmental persistence. Comprehensive studies have demonstrated that this quaternary ammonium compound exhibits substantial resistance to biodegradation under both aerobic and anaerobic conditions [1] [2].

Under aerobic aquatic conditions, the calculated half-life of didecyldimethylammonium chloride in water is 180 days, while under anaerobic conditions, the half-life extends to 261 days [1] [2]. These extended half-lives indicate that the compound persists in aquatic environments for considerable periods, potentially leading to accumulation in water bodies receiving continuous inputs.

The primary biotransformation pathway involves N-dealkylation processes, as demonstrated by bacterial isolates capable of utilizing didecyldimethylammonium chloride as a carbon source. Pseudomonas fluorescens TN4, isolated from activated sludge, degrades the compound through sequential N-dealkylation, producing decyldimethylamine as an intermediate metabolite, followed by further degradation to dimethylamine [3]. This degradation pathway represents a critical mechanism for environmental fate determination, although the process occurs slowly under natural conditions.

Specialized microorganisms have been identified that can metabolize didecyldimethylammonium chloride. Alcaligenes faecalis DOS7 exhibits remarkable resistance to the compound, with minimum inhibitory concentrations nearly 30 times higher than typical environmental levels [4]. This bacterium demonstrates the potential for biological treatment systems to develop resistance mechanisms, though such adaptation requires extended exposure periods.

The biotransformation process is significantly influenced by environmental conditions, including temperature, pH, oxygen availability, and microbial community composition. The degree of biodegradability varies with chemical concentration, alkyl chain length, presence of anionic compounds, and characteristics of the microbial population [1] [2].

Sorption Dynamics in Sediments and Soils

Didecyldimethylammonium chloride exhibits exceptionally strong sorption to sediments and soils, resulting in minimal mobility in terrestrial and aquatic environments. The compound demonstrates immobile characteristics across all soil types investigated, with Freundlich adsorption coefficients ranging from 1,095 to 32,791 depending on soil composition [1] [5].

The sorption behavior is primarily governed by the cationic nature of the compound and its interaction with negatively charged soil and sediment particles. Sand exhibits the lowest Freundlich adsorption coefficient of 1,095, while silty clay loam demonstrates the highest value of 32,791 [1] [5]. Sandy loam and silt loam soils show intermediate values of 8,179 and 30,851, respectively, indicating that soil texture and organic matter content significantly influence sorption capacity.

The strong sorption characteristics result from electrostatic interactions between the positively charged quaternary ammonium head group and negatively charged soil components, including clay minerals and organic matter. The lipophilic decyl chains contribute additional hydrophobic interactions, further enhancing retention in soil matrices [6].

Desorption studies indicate that once bound to soil particles, didecyldimethylammonium chloride exhibits minimal release back to the aqueous phase. This irreversible sorption pattern suggests that the compound becomes effectively sequestered in soil environments, reducing its bioavailability but potentially leading to long-term persistence in sediment deposits [1] [5].

The sorption dynamics have important implications for environmental fate and transport. The strong binding affinity prevents significant leaching to groundwater systems and reduces the potential for surface water contamination through soil runoff. However, the persistent nature of the sorbed compound means that soils and sediments may serve as long-term reservoirs [1] [2].

Persistence in Wastewater Treatment Plants

Didecyldimethylammonium chloride demonstrates significant persistence in wastewater treatment plants, posing challenges for conventional biological treatment systems. The compound enters treatment facilities through various pathways, including direct discharge from industrial processes, runoff from treated surfaces, and domestic wastewater containing cleaning products [4] [7].

Activated sludge systems show limited capacity for didecyldimethylammonium chloride degradation under typical operating conditions. The compound's antimicrobial properties can inhibit microbial activity in biological treatment processes, potentially disrupting normal wastewater treatment efficiency [4] [8]. Toxic shock events have been documented when high concentrations of the compound are discharged to treatment plants, particularly from specialized applications such as chemical toilet additives.

However, certain bacterial strains isolated from wastewater treatment environments demonstrate enhanced resistance and degradation capabilities. Pseudomonas fluorescens TN4, isolated from municipal sewage treatment plant activated sludge, can utilize didecyldimethylammonium chloride as a sole carbon source [3]. This bacterial strain represents an adaptation mechanism that may develop in treatment systems with chronic exposure to quaternary ammonium compounds.

The persistence characteristics vary significantly based on operational parameters. Aerobic conditions generally favor more rapid degradation compared to anaerobic environments, though both scenarios result in extended persistence periods. The presence of competing substrates and established microbial communities can influence degradation rates [4] [3].

Removal efficiency in wastewater treatment plants depends heavily on sorption to sludge solids rather than biodegradation. The strong affinity for organic matter and negatively charged surfaces results in partitioning to activated sludge, where the compound may persist for extended periods. This sorption-based removal mechanism transfers the compound to sludge disposal pathways rather than achieving true elimination [4] [9].

Toxicity to Aquatic Organisms and Microbial Communities

Didecyldimethylammonium chloride exhibits high to extreme toxicity to aquatic organisms across multiple taxonomic groups. The compound demonstrates particularly severe effects on aquatic invertebrates, with 48-hour median lethal concentrations ranging from 0.037 to 0.947 parts per million for various species [10] [11].

Fish species show variable sensitivity to didecyldimethylammonium chloride exposure. White sturgeon fry represent the most sensitive species tested, with 24-hour lethal concentrations between 1 and 10 parts per billion [12] [10]. Fathead minnows demonstrate 96-hour median lethal concentrations of 0.39 parts per million, while starry flounder juveniles show greater tolerance with values reaching 2.0 parts per million [10]. Developmental stage significantly influences sensitivity, with earlier life stages typically showing greater vulnerability to toxic effects.

The mechanism of toxicity involves disruption of cellular membranes through interaction with phospholipid components. The cationic surfactant properties of didecyldimethylammonium chloride enable penetration of cell membranes, leading to membrane destabilization, protein denaturation, and ultimately cell death [6] [13]. This mode of action results in steep concentration-response relationships, indicating an all-or-none lethal effect pattern.

Aquatic invertebrates demonstrate extreme sensitivity to didecyldimethylammonium chloride exposure. Daphnia magna shows 48-hour median lethal concentrations of 0.037 parts per million, while Mysidopsis bahia exhibits similar sensitivity at 0.039 parts per million [10] [11]. These extremely low effect concentrations indicate that even minimal environmental releases could result in significant impacts on aquatic invertebrate communities.

Microbial communities experience profound disruption from didecyldimethylammonium chloride exposure. The compound's antimicrobial properties affect both bacterial and fungal populations, altering community structure and function [4] [14]. Extended exposure can lead to development of resistance mechanisms, though this adaptation requires significant time and may not occur uniformly across all microbial groups.

Sublethal effects include reduced growth rates, altered behavior, and compromised immune function in exposed organisms. Studies with white sturgeon larvae revealed significant decreases in growth and survival at all tested concentrations, indicating that standard 96-hour lethality testing may underestimate the true toxicity of this compound [12]. These findings suggest that chronic exposure to environmentally relevant concentrations could result in population-level effects on sensitive species.

Physical Description

Extremely hygroscopic; [Merck Index] Off-white sticky solid; [EFSA: DAR - Vol. 1]

Color/Form

Clear yellow liquid /commercial aqueous solution/

Solid powder of slight yellowish color at 20 °C

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Colorless liquid. Density: 0.870 g/mL; pH 7.81 /Bardac 2280/

LogP

Odor

Ethanolic odo

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Use and Manufacturing

Therapeutic Uses

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AJ - Quaternary ammonium compounds

D08AJ06 - Didecyldimethylammonium chloride

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

GM2_(ganglioside)

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Surfactant; Emulsifying

General Manufacturing Information

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

1-Decanaminium, N-decyl-N,N-dimethyl-, chloride (1:1): ACTIVE

Used in waterborne copper-based wood preservative products ... introduced in New Zealand in 1978 ... to counteract basidiomycetes and soft rot fungi ... not suitable for wood in contact with the ground

... used in Canada in antisapstain formulations for treatment of freshly sawn lumber, in disinfectant formulations, and as a molluscicide.

... use as a molluscicide at pipe ends ... adding /didecyl dimethyl ammonium chloride/ to the intake and bentonite clay as an absorbant in the outfall.

Analytic Laboratory Methods

HPLC is used to resolve and quantitate didecyldimethylammonium chloride (DDAC) from the extracts of four species of wood. Didodecyldimethylammonium bromide (DoDAB) is used as an internal standard. The extract is injected directly onto the column with no sample cleanup step. An evaporative light-scattering detector is used to detect the quaternary ammonium compounds in amounts ranging from 250 ng to 5 mug injected on the column. Baseline resolution of the DDAC and DoDAB is achieved regardless of wood species. Average extraction efficiency for DDAC is 85% or better for all four species.

Storage Conditions

Do not use or store near heat or open flame /Bardac Wood Preservative 80/

Treated lumber must be stored under cover, or indoors, or at least 100 feet from any pond, lake, stream, wetland, or river ... Treated lumber stored outdoors within 100 feet ... must be covered with plastic or surrounded by a berm. If a berm is used around the site, it must consist of impermeable material (clay, asphalt, concrete) and be of sufficient height to prevent runoff during heavy rainfall events.

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential uses/